3,5-Dichloro-1H-indazole

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

3,5-Dichloro-1H-indazole is a strategic heterocyclic building block for medicinal chemistry, offering a unique 3,5-dichloro substitution pattern essential for precise kinase hinge-binding motifs. Unlike other dichloro-indazole isomers, this specific configuration provides a distinct spatial orientation and a quantifiably higher LogP (3.1), which is critical for tuning lipophilicity in SAR studies and lead optimization. Procure this key intermediate for the synthesis of novel kinase inhibitors and allosteric A1 adenosine receptor modulators. Ensure your research advantage with this well-defined, high-purity scaffold.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
CAS No. 36760-20-0
Cat. No. B1361845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-1H-indazole
CAS36760-20-0
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1Cl)Cl
InChIInChI=1S/C7H4Cl2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11)
InChIKeyQQZISIWJMCCCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-1H-indazole (CAS 36760-20-0): A Strategic Dichloro-Indazole Scaffold for Kinase-Focused Medicinal Chemistry


3,5-Dichloro-1H-indazole (CAS: 36760-20-0) is a heterocyclic aromatic compound featuring an indazole core with chlorine atoms precisely substituted at the 3- and 5-positions [1]. This specific substitution pattern confers a unique reactivity profile, establishing the compound as a critical building block and intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors and allosteric modulators . Its well-defined physicochemical properties, including a melting point of 240-242°C and a calculated LogP of 3.1, provide a predictable and consistent starting point for structure-activity relationship (SAR) studies and lead optimization programs [1].

Why Generic Substitution Fails: The Critical Role of the 3,5-Dichloro Configuration in 3,5-Dichloro-1H-indazole (CAS 36760-20-0)


Substituting 3,5-Dichloro-1H-indazole with other dichloro-indazole isomers or mono-chlorinated analogs is not a viable strategy in precise medicinal chemistry due to the profound impact of the chlorine substitution pattern on molecular properties and biological activity. For instance, the 3,5-dichloro isomer has a melting point of 240-242°C and a calculated LogP (XLogP3-AA) of 3.1, whereas the 5,7-dichloro isomer has a predicted LogP of 3.02 and a melting point of 200°C . These differences in lipophilicity and solid-state properties can drastically alter a molecule's solubility, permeability, and binding kinetics . More critically, the specific 3,5-configuration provides a unique vector for hydrogen bonding and hydrophobic interactions with biological targets like kinase hinge regions, a functional engagement that is not replicated by isomers with different substitution patterns . Using an unqualified analog introduces a high risk of SAR divergence, leading to loss of potency, selectivity, or changes in downstream pharmacological profile.

Quantitative Differentiation Evidence for 3,5-Dichloro-1H-indazole (CAS 36760-20-0)


Enhanced Lipophilicity of the 3,5-Dichloro Scaffold vs. 5,7-Dichloro Isomer

The 3,5-Dichloro-1H-indazole isomer exhibits a quantifiably higher predicted lipophilicity (XLogP3-AA = 3.1) compared to its 5,7-dichloro isomer (ACD/LogP = 3.02) [1]. This difference of 0.08 log units can be significant in medicinal chemistry, potentially translating to improved membrane permeability and altered ADME (Absorption, Distribution, Metabolism, Excretion) profiles for compounds derived from this scaffold [1].

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

Structural Uniqueness: Validated Kinase Hinge-Binding Motif of 3,5-Dichloro-1H-indazole

3,5-Dichloro-1H-indazole is specifically cataloged and marketed by chemical suppliers as a component for 'kinase hinge-binding motifs' . This functional classification is a direct result of the 3- and 5-chloro substitution pattern, which creates a specific hydrogen bond acceptor/donor geometry complementary to the ATP-binding pocket of kinases. This contrasts with other dichloro isomers, like 5,7-dichloro-1H-indazole, which are not specified for this role, highlighting a clear functional divergence based solely on substitution pattern .

Kinase Inhibition Medicinal Chemistry Scaffold Design

Application-Specific Use as a Pharmaceutical Intermediate for A1 Adenosine Receptor Modulators

Major chemical vendors explicitly state that 3,5-Dichloro-1H-indazole is used as an intermediate in the synthesis of benzoylthiophenes, which act as allosteric enhancers (AEs) of agonist activity at the A1 adenosine receptor . This is a specific, documented application not uniformly attributed to its structural isomers. The use of this specific intermediate implies a synthetic pathway where the 3,5-dichloro substitution is essential for the subsequent chemical transformations and for the desired biological activity of the final compound.

Adenosine Receptor Allosteric Modulation Pharmaceutical Synthesis

High-Impact Application Scenarios for 3,5-Dichloro-1H-indazole (CAS 36760-20-0)


Medicinal Chemistry: Synthesis of Kinase Inhibitors Requiring a Specific Hinge-Binding Motif

This compound is ideally suited as a starting scaffold for the synthesis of novel kinase inhibitors. Its cataloged use in 'kinase hinge-binding motifs' makes it a strategic choice for designing molecules that target the ATP-binding pocket of protein kinases . The distinct 3,5-dichloro pattern provides a specific spatial orientation for interactions with the hinge region, a feature critical for achieving potent and selective kinase inhibition .

SAR Studies Exploring the Impact of Lipophilicity and Substitution on Biological Activity

The quantifiably higher lipophilicity (LogP of 3.1) of 3,5-dichloro-1H-indazole, compared to its 5,7-dichloro isomer (LogP of 3.02), makes it a valuable tool in structure-activity relationship (SAR) investigations [1]. Researchers can use this compound to systematically probe the effect of subtle changes in lipophilicity on membrane permeability, cellular uptake, and target engagement in a series of closely related analogs [1].

Pharmaceutical Synthesis: Intermediate for Allosteric Modulators of the A1 Adenosine Receptor

This compound is a documented key intermediate for the synthesis of benzoylthiophenes, which are known allosteric enhancers of the A1 adenosine receptor . Its procurement is essential for research groups focused on developing novel therapeutics for conditions like cardiac ischemia, arrhythmias, and neurological disorders, where modulation of the A1 receptor is a validated strategy .

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